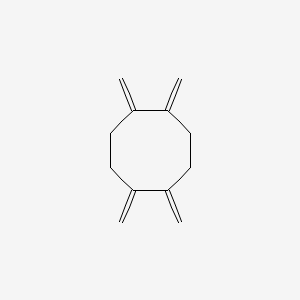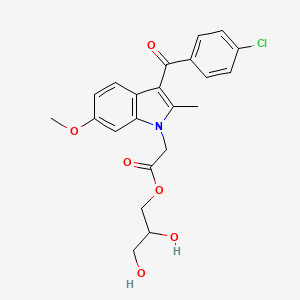
IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the acetic acid group: This can be done via Friedel-Crafts acylation or other suitable reactions.
Attachment of the 4-chlorobenzoyl group: This step may involve the use of chlorobenzoyl chloride and appropriate catalysts.
Methoxylation and methylation: These steps can be carried out using methanol and methylating agents under controlled conditions.
Esterification with 2,3-dihydroxypropyl group: This final step may involve esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of “IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
4-Chlorobenzoyl derivatives: Compounds with similar structural features.
Methoxy and methylated indoles: Compounds with similar functional groups.
Uniqueness
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
36233-19-9 |
|---|---|
Formule moléculaire |
C22H22ClNO6 |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C22H22ClNO6/c1-13-21(22(28)14-3-5-15(23)6-4-14)18-8-7-17(29-2)9-19(18)24(13)10-20(27)30-12-16(26)11-25/h3-9,16,25-26H,10-12H2,1-2H3 |
Clé InChI |
ABRLCTQFNJRQJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1CC(=O)OCC(CO)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


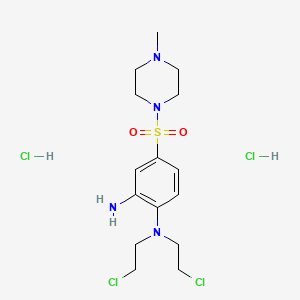
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)


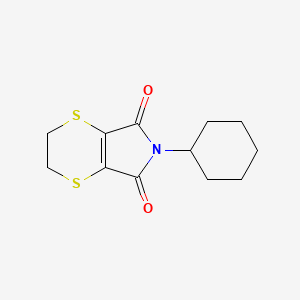

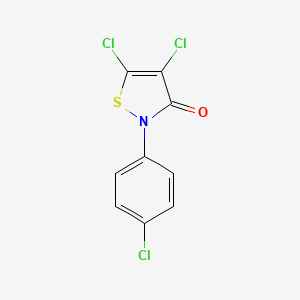
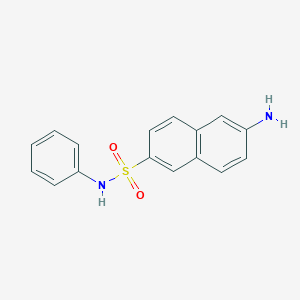
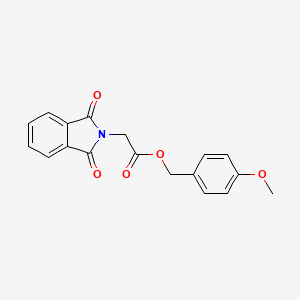

![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
